2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid, also known by its alternative name Boc-Sar-OH, is a chemical compound with the molecular formula and a CAS number of 13734-36-6. This compound features a pyrimidine ring substituted with a carboxylic acid and an amino group that is further modified by a tert-butoxycarbonyl (Boc) protective group. The presence of the Boc group enhances the stability and solubility of the compound, making it useful in various chemical applications.
The chemical reactivity of 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid is primarily influenced by its functional groups. Key reactions include:
The synthesis of 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid typically involves several steps:
This compound has several applications in organic synthesis and medicinal chemistry, including:
Interaction studies involving 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid, each offering unique properties:
Compound Name | CAS Number | Structural Features |
---|---|---|
6-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]nicotinic acid | 365413-11-2 | Nicotinic acid derivative |
1-[Boc]-5-Oxo-piperazine-2-carboxylic acid | 1246553-28-5 | Piperazine ring structure |
(2S)-1-Hydroxy-2-[[(2S)-4-methyl... | 66211-28-7 | Contains piperidine structure |
These compounds demonstrate variations in their core structures while maintaining similar functional groups, which may influence their reactivity and biological activity.